Tantalum carbide (TaC)

Catalog No.
S1510974
CAS No.
12070-06-3
M.F
CH4Ta
M. Wt
196.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tantalum carbide (TaC)

CAS Number

12070-06-3

Product Name

Tantalum carbide (TaC)

IUPAC Name

methane;tantalum

Molecular Formula

CH4Ta

Molecular Weight

196.99 g/mol

InChI

InChI=1S/CH4.Ta/h1H4;

InChI Key

SLVPOVIZFDXMPC-UHFFFAOYSA-N

SMILES

C.[Ta]

Canonical SMILES

C.[Ta]

Tantalum carbide is a binary chemical compound composed of tantalum and carbon, with the empirical formula TaC. This compound is characterized by its extreme hardness, high melting point (over 3,800 °C), and metallic electrical conductivity, making it a valuable material in various industrial applications. Tantalum carbide appears as a brown-gray powder and is known for its brittle yet refractory nature, which allows it to withstand high temperatures without deforming

  • Fine dust inhalation: Inhalation of TaC dust can irritate the respiratory system.
  • Eye irritation: Contact with TaC dust can irritate the eyes.
" class="citation ml-xs inline" data-state="closed" href="https://www.azonano.com/article.aspx?ArticleID=3390" rel="nofollow noopener" target="_blank"> . These characteristics make it particularly valuable in high-performance applications where both strength and electrical conductivity are essential.

, primarily involving the reduction of tantalum oxides or tantalum pentoxide with carbon. The general reaction for producing tantalum carbide from tantalum pentoxide can be represented as follows:

Ta2O5+5C2TaC+5CO\text{Ta}_2\text{O}_5+5\text{C}\rightarrow 2\text{TaC}+5\text{CO}

This reaction typically occurs at temperatures between 1,500 °C and 2,000 °C in inert atmospheres such as argon or vacuum . Another method involves the direct combination of tantalum and graphite powders at similar high temperatures .

Tantalum carbide can be synthesized through various methods:

  • Reduction-Carburization: Involves heating tantalum pentoxide with carbon at high temperatures (1,600 °C to 2,000 °C) in an inert atmosphere.
  • Direct Combination: Mixing tantalum and graphite powders and heating them to approximately 2,000 °C.
  • Self-Propagating High-Temperature Synthesis: A method that allows for the production of tantalum carbide directly from elemental components under specific conditions .

These methods yield powders with varying stoichiometries and properties depending on the specific conditions employed during synthesis.

Interaction studies involving tantalum carbide have primarily focused on its mechanical properties when combined with other materials. For instance, research has shown that adding tantalum carbide to silicon-based ceramics enhances fracture toughness due to the mismatch in thermal expansion coefficients between the two materials. This property helps prevent crack propagation during thermal cycling . Additionally, studies have explored the effects of tantalum carbide on the microstructure and mechanical performance of composite materials, indicating improved strength and durability when used as an additive .

Tantalum carbide shares similarities with several other refractory carbides. Here are some comparable compounds:

CompoundHardness (Mohs)Melting Point (°C)Unique Properties
Tantalum Carbide~9>3800High electrical conductivity
Titanium Carbide~9~3,200Excellent wear resistance
Zirconium Carbide~8-9~3,300High oxidation resistance
Silicon Carbide~9-10~2,730Wide bandgap semiconductor
Hafnium Carbide~8-9~3,900High melting point

Tantalum carbide stands out for its combination of extreme hardness and metallic conductivity along with its superconducting properties at low temperatures

UNII

4ZUXHGUFHH

Other CAS

51680-51-4

General Manufacturing Information

All other chemical product and preparation manufacturing
Primary metal manufacturing
Tantalum carbide (TaC): ACTIVE

Dates

Modify: 2024-04-14

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